molecular formula C21H14ClF4NO2 B3036229 2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone CAS No. 339020-21-2

2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone

Cat. No. B3036229
CAS RN: 339020-21-2
M. Wt: 423.8 g/mol
InChI Key: LMFATHCTZSPSLN-UHFFFAOYSA-N
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Description

The compound "2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone" is a complex organic molecule that appears to be related to various research efforts in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. The structure suggests the presence of multiple aromatic rings, a trifluoromethyl group, and a chloro substituent, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simpler aromatic molecules. For instance, the synthesis of a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, involved a reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions with acetone, chloroform, and NaOH . Similarly, the synthesis of a fluorinated aromatic diamine monomer was achieved by coupling a trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction . These methods may provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For example, the single crystal structure of a related compound was determined using X-ray diffraction, and its vibrational assignments, chemical shifts, and molecular orbital energies were investigated using Density Functional Theory (DFT) . These techniques could be applied to determine the precise molecular structure of "this compound" and predict its reactivity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the presence of a trifluoromethyl group can significantly affect the electron distribution within the molecule, potentially leading to unique reactivity patterns . The compound's reactivity could be explored through experimental studies or computational chemistry methods to predict its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, revealing that fluorinated compounds often exhibit good solubility in polar organic solvents and have high thermal stability . These properties are crucial for their potential applications in materials science. The compound's glass transition temperature, solubility, and thermal degradation profile could be determined using standard analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Future Directions

The demand for Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The future directions for this compound could involve further exploration of its potential applications in these fields.

Mechanism of Action

Target of Action

It is structurally similar to haloxyfop-p-methyl, a known inhibitor of acetyl-coa carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis and its inhibition can lead to significant physiological effects.

Mode of Action

Based on its structural similarity to haloxyfop-p-methyl, it may also act as an inhibitor of acetyl-coa carboxylase . This inhibition could disrupt fatty acid biosynthesis, leading to a variety of downstream effects.

Biochemical Pathways

The compound likely affects the fatty acid biosynthesis pathway due to its potential inhibition of acetyl-CoA carboxylase . This could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules.

properties

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF4NO2/c22-18-10-15(21(24,25)26)11-27-19(18)9-13-1-7-17(8-2-13)29-12-20(28)14-3-5-16(23)6-4-14/h1-8,10-11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFATHCTZSPSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121822
Record name 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339020-21-2
Record name 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339020-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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